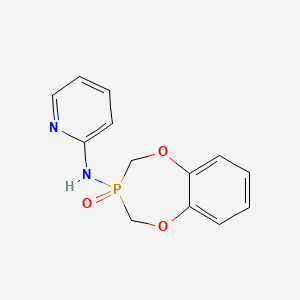
N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE is a complex organic compound that features a unique structure combining elements of benzodioxaphosphepin and pyridinamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE typically involves multi-step organic reactions. The starting materials often include benzodioxaphosphepin derivatives and pyridinamine. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution could result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE has several scientific research applications:
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal properties could be explored, including its use as a drug candidate or in drug development.
Industry: The compound’s unique structure might make it useful in various industrial applications, such as materials science or catalysis.
Mecanismo De Acción
The mechanism by which N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE include other benzodioxaphosphepin derivatives and pyridinamine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Propiedades
Fórmula molecular |
C13H13N2O3P |
|---|---|
Peso molecular |
276.23 g/mol |
Nombre IUPAC |
N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H13N2O3P/c16-19(15-13-7-3-4-8-14-13)9-17-11-5-1-2-6-12(11)18-10-19/h1-8H,9-10H2,(H,14,15,16) |
Clave InChI |
RWBGOYRRDHWURM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC=C2OCP1(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15019889.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![6-ethyl-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15019896.png)
![4-{[(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B15019897.png)
![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![2-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15019923.png)
![N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15019924.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![2-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15019942.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019956.png)
